Cas no 21446-87-7 (Pyrimidine,1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)ethenyl]-, hydrochloride (1:1))

Pyrimidine,1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)ethenyl]-, hydrochloride (1:1) structure
21446-87-7 structure
Product Name:Pyrimidine,1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)ethenyl]-, hydrochloride (1:1)
CAS No:21446-87-7
MF:C11H15ClN2S
MW:242.768200159073
CID:285645
PubChem ID:6365307
Update Time:2025-04-19

Pyrimidine,1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)ethenyl]-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine,1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)ethenyl]-, hydrochloride (1:1)
    • 1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine,hydrochloride
    • 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine hydrochloride
    • 1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-1,4,5,6-tetrahydropyrimidine hydrochloride
    • 21446-87-7
    • NS00083818
    • Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)-, monohydrochloride, (E)
    • EINECS 244-392-3
    • SCHEMBL9807083
    • Pyrantel HCl
    • Pyrantel hydrochloride
    • 26155-20-4
    • SCHEMBL9807080
    • Inchi: 1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+;
    • InChI Key: ZYCUDGIOGBIKAV-IPZCTEOASA-N
    • SMILES: Cl.S1C=CC=C1/C=C/C1=NCCCN1C

Computed Properties

  • Exact Mass: 242.06465
  • Monoisotopic Mass: 242.0644474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 15.6
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